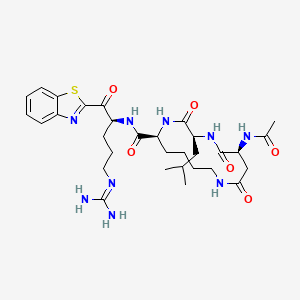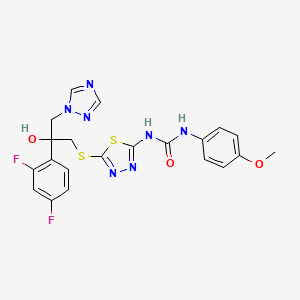
Dynamin inhibitory peptide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dynamin inhibitory peptide (trifluoroacetic acid) is a compound known for its ability to inhibit the activity of dynamin, a GTPase protein essential for membrane fission during clathrin-mediated endocytosis in eukaryotic cells . This peptide is used extensively in scientific research to study the role of dynamin in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dynamin inhibitory peptide (trifluoroacetic acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are coupled to the resin using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid.
Industrial Production Methods
Industrial production of dynamin inhibitory peptide (trifluoroacetic acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Dynamin inhibitory peptide (trifluoroacetic acid) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: Trifluoroacetic acid
Cleavage Reagents: Trifluoroacetic acid, water, scavengers
Major Products
The major product of these reactions is the dynamin inhibitory peptide (trifluoroacetic acid) itself, which is then purified and used in various research applications.
Scientific Research Applications
Dynamin inhibitory peptide (trifluoroacetic acid) is widely used in scientific research, particularly in the fields of:
Biology: To study the role of dynamin in endocytosis and other cellular processes.
Medicine: To investigate the potential therapeutic applications of dynamin inhibition in diseases such as cancer and neurodegenerative disorders.
Chemistry: To explore the biochemical pathways involving dynamin and its interactions with other proteins
Mechanism of Action
Dynamin inhibitory peptide (trifluoroacetic acid) exerts its effects by competitively blocking the binding of dynamin to amphiphysin, a protein involved in endocytosis. This inhibition prevents the formation of clathrin-coated vesicles, thereby disrupting endocytosis . The molecular targets and pathways involved include the GTPase activity of dynamin and its interactions with other proteins in the endocytic pathway .
Comparison with Similar Compounds
Similar Compounds
Dynasore: Another dynamin inhibitor that rapidly and reversibly inhibits dynamin activity.
Dyngo 4a: A chemical inhibitor of dynamin used to study the clathrin-mediated endocytic pathway.
Dynole: Another dynamin inhibitor used in research to explore dynamin’s role in cellular processes.
Uniqueness
Dynamin inhibitory peptide (trifluoroacetic acid) is unique in its specific peptide-based structure, which allows for targeted inhibition of dynamin. Unlike small molecule inhibitors like dynasore, dyngo 4a, and dynole, this peptide provides a more precise tool for studying dynamin’s role in cellular processes .
Properties
Molecular Formula |
C49H81F3N18O16 |
|---|---|
Molecular Weight |
1235.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H80N18O14.C2HF3O2/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79;3-2(4,5)1(6)7/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-;/m0./s1 |
InChI Key |
CBIDQOUUGLATRS-IIPUNKIYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)






![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)


